2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole
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Overview
Description
2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole: is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with 2-chloro-3-pyridinecarboxylic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring.
Reaction Conditions:
Reagents: 2-aminothiophenol, 2-chloro-3-pyridinecarboxylic acid
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or Sodium hydride (NaH)
Temperature: 80-120°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, Acetic acid (CH3COOH), 25-50°C
Reduction: LiAlH4, NaBH4, Tetrahydrofuran (THF), 0-25°C
Substitution: Nucleophiles such as amines or thiols, DMF or DMSO, 50-100°C
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted benzothiazoles
Scientific Research Applications
2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory compound.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8-trimethoxy-2-(2-phenoxy-3-pyridyl)-4H-3,1-benzoxazin-4-one
- 5-(2-Phenoxy-3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine
- N-ethyl-N’-[(2-phenoxy-3-pyridinyl)methyl]urea
Uniqueness
2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzothiazole core, combined with the phenoxy and pyridinyl substituents, allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-(2-phenoxypyridin-3-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c1-2-7-13(8-3-1)21-17-14(9-6-12-19-17)18-20-15-10-4-5-11-16(15)22-18/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPNEMZZKLGKNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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